molecular formula C20H25N3O B5268796 N-cyclopropyl-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide

N-cyclopropyl-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide

Cat. No.: B5268796
M. Wt: 323.4 g/mol
InChI Key: BSZWISFUVOVFSK-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide is a complex organic compound that features a cyclopropyl group, a naphthalene moiety, and a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide typically involves multiple steps:

    Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with dihaloalkanes under basic conditions.

    Attachment of the naphthalene moiety: The naphthalene group can be introduced via a nucleophilic substitution reaction using naphthalen-1-ylmethyl chloride.

    Cyclopropyl group addition: The cyclopropyl group is added through a cyclopropanation reaction involving diazomethane and an alkene precursor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance yield and purity while reducing reaction times and waste .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

Scientific Research Applications

N-cyclopropyl-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-2-(piperazin-1-yl)acetamide: Lacks the naphthalene moiety.

    N-cyclopropyl-2-[4-(phenylmethyl)piperazin-1-yl]acetamide: Contains a phenyl group instead of a naphthalene group.

Uniqueness

N-cyclopropyl-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide is unique due to the presence of the naphthalene moiety, which can enhance its binding affinity and specificity for certain molecular targets.

Properties

IUPAC Name

N-cyclopropyl-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c24-20(21-18-8-9-18)15-23-12-10-22(11-13-23)14-17-6-3-5-16-4-1-2-7-19(16)17/h1-7,18H,8-15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZWISFUVOVFSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2CCN(CC2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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